4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid
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Overview
Description
4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid is an organic compound characterized by its complex structure, which includes a phenyl group, a hydroxyphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxybenzyl alcohol with 2-bromophenol to form an ether linkage. This intermediate is then subjected to a Grignard reaction with butyl magnesium bromide, followed by oxidation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxyphenyl group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can scavenge free radicals, providing antioxidant effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)butanoic acid: Similar structure but lacks the additional phenyl group.
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid: Contains a chlorobenzoyl group instead of a hydroxyphenyl group.
4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid: Contains a pyrrolidinyl group and chlorophenoxy groups.
Uniqueness
4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
101948-33-8 |
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Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
4-[2-[(4-hydroxyphenyl)methyl]phenoxy]butanoic acid |
InChI |
InChI=1S/C17H18O4/c18-15-9-7-13(8-10-15)12-14-4-1-2-5-16(14)21-11-3-6-17(19)20/h1-2,4-5,7-10,18H,3,6,11-12H2,(H,19,20) |
InChI Key |
WXKHSQLJLUSWQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)OCCCC(=O)O |
Origin of Product |
United States |
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